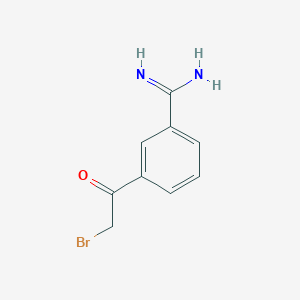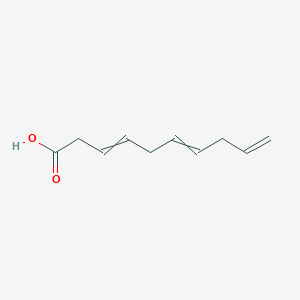
Deca-3,6,9-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deca-3,6,9-trienoic acid is a conjugated trienoic fatty acid characterized by three double bonds located at the 3rd, 6th, and 9th positions of the carbon chain. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deca-3,6,9-trienoic acid can be synthesized through several methods. One common approach involves the partial reduction of polyunsaturated fatty acids using hydrazine hydrate in ethanol. The reaction is typically carried out at temperatures between 50-55°C with air bubbling through the mixture .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as plant latex. For instance, the latex of Euphorbia pulcherrima contains this compound, which can be isolated through a series of extraction and purification steps involving petroleum ether and column chromatography .
Chemical Reactions Analysis
Types of Reactions: Deca-3,6,9-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or ozone.
Reduction: Partial reduction can be achieved using hydrazine hydrate.
Substitution: The compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrazine hydrate in ethanol at 50-55°C.
Substitution: Halogenation using bromine or chlorine in an inert solvent.
Major Products Formed:
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of partially saturated fatty acids.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Deca-3,6,9-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of conjugated trienoic acids in various chemical reactions.
Biology: Investigated for its role in maintaining chloroplast function at low temperatures in plants.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialized polymers and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of deca-3,6,9-trienoic acid involves its interaction with cellular membranes and enzymes. The compound’s conjugated double bonds allow it to participate in various biochemical pathways, influencing membrane fluidity and enzyme activity. It can also act as a signaling molecule, modulating inflammatory responses and oxidative stress .
Comparison with Similar Compounds
Deca-2,4,6-trienoic acid: Another conjugated trienoic acid with double bonds at different positions.
Linolenic acid: A polyunsaturated fatty acid with three double bonds, commonly found in vegetable oils.
Comparison: Deca-3,6,9-trienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Unlike linolenic acid, which is an omega-3 fatty acid, this compound does not belong to the omega-3 family but still exhibits significant biological activity .
Properties
CAS No. |
92340-50-6 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
deca-3,6,9-trienoic acid |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2,4-5,7-8H,1,3,6,9H2,(H,11,12) |
InChI Key |
PTMJSBUAXWTMBY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC=CCC=CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


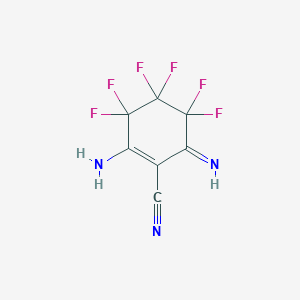
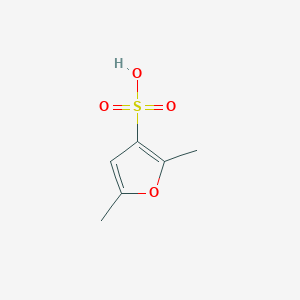
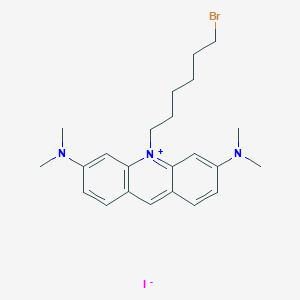

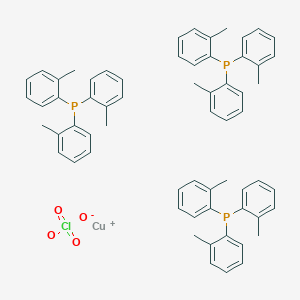
![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)
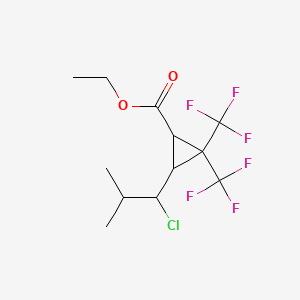
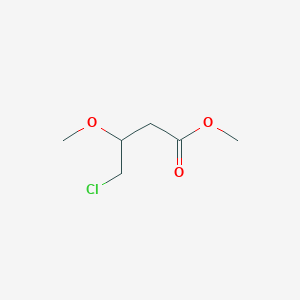
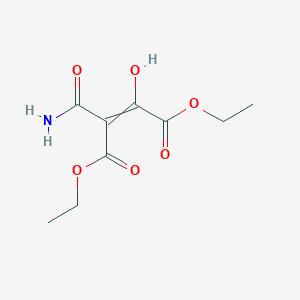
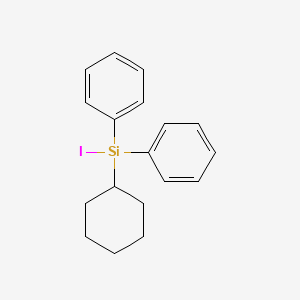
![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)
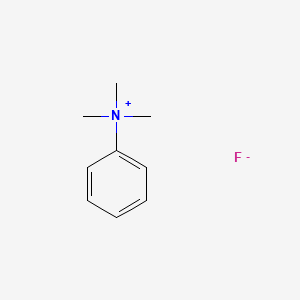
![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
